molecular formula C12H10BFO2 B13506952 (4-Fluoro-2-phenylphenyl)boronic acid

(4-Fluoro-2-phenylphenyl)boronic acid

Cat. No.: B13506952
M. Wt: 216.02 g/mol
InChI Key: UDOLORSMRLQBCN-UHFFFAOYSA-N
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Description

(4-Fluoro-2-phenylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a fluorine atom at the para position of one of the phenyl rings. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-phenylphenyl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 4-fluoro-2-iodobiphenyl, in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the borylated product is stable towards air and moisture.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-2-phenylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biphenyl derivatives with various substituents.

    Oxidation: Corresponding phenols.

    Substitution: Substituted biphenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (4-Fluoro-2-phenylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorine atom and the biphenyl structure enhances its utility in various synthetic and research applications.

Properties

Molecular Formula

C12H10BFO2

Molecular Weight

216.02 g/mol

IUPAC Name

(4-fluoro-2-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BFO2/c14-10-6-7-12(13(15)16)11(8-10)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

UDOLORSMRLQBCN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)F)C2=CC=CC=C2)(O)O

Origin of Product

United States

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